molecular formula C20H18N2O4 B10990778 N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B10990778
M. Wt: 350.4 g/mol
InChI Key: WGJQHQBLDSWWNK-UHFFFAOYSA-N
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Description

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methoxyphenyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine exerts its effects is primarily through interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its anti-malarial properties.

    Chloroquine: A well-known anti-malarial drug.

    Quinacrine: Used as an anti-parasitic and anti-inflammatory agent.

Uniqueness

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to the presence of the beta-alanine moiety, which can enhance its solubility and bioavailability. The methoxyphenyl group also contributes to its distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C20H18N2O4/c1-26-14-6-4-5-13(11-14)18-12-16(20(25)21-10-9-19(23)24)15-7-2-3-8-17(15)22-18/h2-8,11-12H,9-10H2,1H3,(H,21,25)(H,23,24)

InChI Key

WGJQHQBLDSWWNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(=O)O

Origin of Product

United States

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